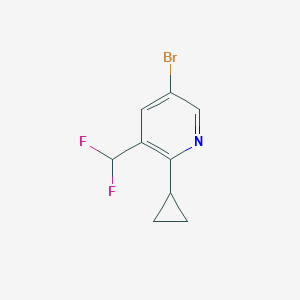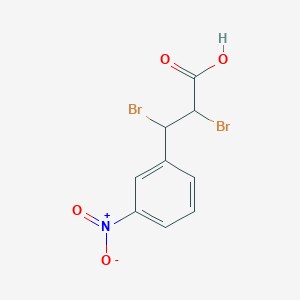![molecular formula C22H19N3OS B2496349 (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide CAS No. 852026-74-5](/img/structure/B2496349.png)
(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, similar to the target compound, often involves chemoselective thionation-cyclization of functionalized enamides. Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization mediated by Lawesson's reagent (Kumar, S., Parameshwarappa, G., & Ila, H., 2013). Such methodologies are pivotal for constructing the thiazole core present in the target molecule.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's reactivity and properties. Johnson et al. (2006) conducted a study on a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, revealing its crystal structure and providing insights into its stereochemistry and molecular conformation (Johnson, J. E., Canseco, D. C., Dolliver, D., Rowe, J., & Fronczek, F., 2006). Such studies are instrumental in understanding the geometric parameters of (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide.
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives often result in the formation of complex structures with diverse biological and chemical properties. For instance, the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates by Wang et al. (2004) demonstrate the potential chemical reactivity and applications of thiazole-containing compounds in producing herbicides with significant activities (Wang, Q., Li, H., Li, Y., & Huang, R., 2004).
Physical Properties Analysis
The physical properties of organic compounds like this compound, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Kotteswaran, Senthil Pandian, and Ramasamy (2016) explored the synthesis and characterized the physical properties of a closely related compound, showcasing the relevance of structural features to physical behaviors (Kotteswaran, S., Senthil Pandian, M., & Ramasamy, P., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, is crucial for the application and synthesis of complex molecules. The work by Dyachenko and Vovk (2013) on the synthesis of cyanoselenoacetamide derivatives provides insight into the chemical behavior of compounds containing cyano and thiazole functionalities, which are relevant to the study of this compound (Dyachenko, I. V., & Vovk, M. V., 2013).
科学的研究の応用
Synthesis and Chemical Properties
One primary application involves the synthesis of thiazoles, a class of heterocyclic compounds. Kumar et al. (2013) reported an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. This method allows for the introduction of various functionalities into the thiazole products, showcasing the versatility of thiazole synthesis strategies (Kumar, Parameshwarappa, & Ila, 2013).
Herbicidal Activity
Research by Wang et al. (2004) explored the herbicidal activity of 2-cyanoacrylate compounds, highlighting the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with significant herbicidal properties against PSII electron transport. This study indicates the potential of thiazole derivatives in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).
Heterocyclic Synthesis
The work by Basheer and Rappoport (2006) demonstrates the versatility of omega-chloroalkyl isocyanates and isothiocyanate in reacting with active methylene compounds to yield various heterocyclic compounds, including thiazolines and oxazolidines. This study showcases the utility of these reactions in heterocyclic chemistry and the potential for novel compound synthesis (Basheer & Rappoport, 2006).
Molluscicidal Properties
El-bayouki and Basyouni (1988) investigated thiazolo[5,4-d]pyrimidines for their molluscicidal properties against B. alexandrina snails, an intermediate host of schistosomiasis. Their work underscores the potential of thiazole derivatives in addressing public health challenges related to parasitic diseases (El-bayouki & Basyouni, 1988).
作用機序
将来の方向性
特性
IUPAC Name |
(Z)-2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-3-16-8-10-18(11-9-16)20-14-27-22(24-20)25-21(26)19(13-23)12-17-6-4-15(2)5-7-17/h4-12,14H,3H2,1-2H3,(H,24,25,26)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCGOMYUQLGBS-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


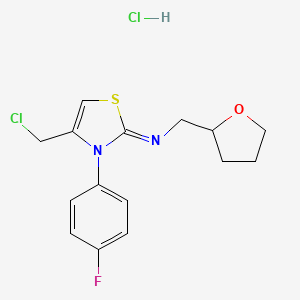
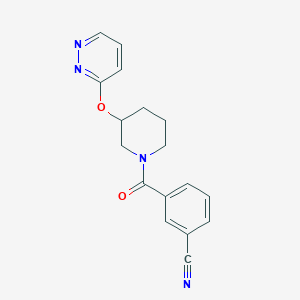
![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)
![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)
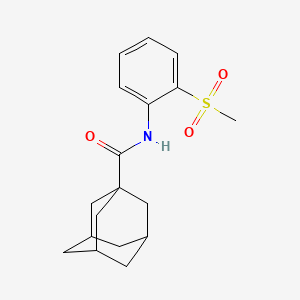

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)
